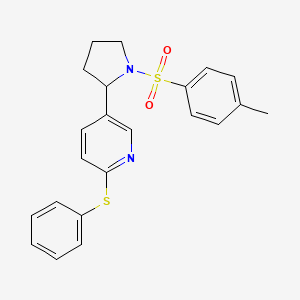

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a phenylthio group and a tosylpyrrolidinyl group

Preparation Methods

The synthesis of 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a thiophenol.

Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where a tosylated pyrrolidine reacts with a suitable pyridine derivative.

Chemical Reactions Analysis

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C), and specific temperature and pressure conditions.

Scientific Research Applications

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism by which 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylthio and tosylpyrrolidinyl groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar compounds to 2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine include:

2-(Phenylthio)pyridine: Lacks the tosylpyrrolidinyl group, making it less complex and potentially less specific in its interactions.

5-(1-Tosylpyrrolidin-2-yl)pyridine:

2-(Phenylthio)-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a tosyl group, which can affect its chemical properties and reactivity.

The uniqueness of this compound lies in the combination of the phenylthio and tosylpyrrolidinyl groups, which confer specific chemical and biological properties that are not present in the simpler analogs.

Biological Activity

2-(Phenylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure comprises a pyridine ring substituted with a phenylthio group and a tosylpyrrolidine moiety, which may contribute to its reactivity and biological profile.

Structural Characteristics

The compound's molecular formula is C15H16N2O2S. The pyridine core provides an aromatic character, while the phenylthio group enhances electronic properties, and the tosylpyrrolidine adds steric complexity. This combination allows for diverse chemical transformations and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyridine and thiophenol moieties often exhibit significant biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have inhibitory effects against various bacterial strains.

- Anticancer Potential : There is emerging evidence that this compound could exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the activity of this compound.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antibacterial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound induced apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Case Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of similar compounds indicated that derivatives with a pyridine core could inhibit oxidative stress-induced neuronal death. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to neuroinflammation.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Methylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine | Methylthio instead of phenylthio | Moderate antimicrobial activity | Different electronic properties due to methyl substitution |

| 3-(Phenylthio)pyridine | Simple pyridine with phenylthio substitution | Limited anticancer activity | Lacks complex pyrrolidinic structure |

| N-Tosylpyrrolidine | Tosylated pyrrolidine without substitutions | Minimal biological activity | Serves as a precursor for synthesizing more complex derivatives |

Properties

Molecular Formula |

C22H22N2O2S2 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-2-phenylsulfanylpyridine |

InChI |

InChI=1S/C22H22N2O2S2/c1-17-9-12-20(13-10-17)28(25,26)24-15-5-8-21(24)18-11-14-22(23-16-18)27-19-6-3-2-4-7-19/h2-4,6-7,9-14,16,21H,5,8,15H2,1H3 |

InChI Key |

VQAQANALTGDGQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.